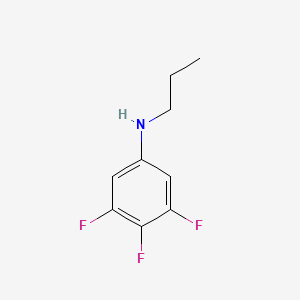

3,4,5-trifluoro-N-propylaniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Synthesis

Fluorinated aniline derivatives are a cornerstone in modern chemical synthesis, primarily due to the profound impact of fluorine substitution on the parent aniline molecule. The incorporation of fluorine atoms into an aromatic ring can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.airesearchgate.net This has made them invaluable building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net

Aniline and its derivatives are fundamental precursors in numerous industrial processes. researchgate.net The strategic placement of fluorine atoms, as seen in compounds like 3,4,5-trifluoroaniline (B67923), enhances their utility. For instance, the high electronegativity of fluorine can increase the stability of a compound and influence its biological activity. ontosight.ai Fluorinated anilines are used as intermediates in the synthesis of a wide array of products, from life-saving drugs to specialized dyes and polymers. ontosight.aiontosight.ai Research has shown that fluorinated aromatic compounds are key components in approximately 30% of all agrochemicals and 20% of all pharmaceuticals.

The presence of multiple fluorine atoms, as in a trifluorinated aniline, creates a highly electron-deficient aromatic ring. This electronic modification is a critical tool for chemists to fine-tune the reactivity and properties of a molecule. For example, 3,4,5-trifluoroaniline is used as a building block for synthesizing more complex molecules, including potential antiviral agents and materials for organic light-emitting diodes (OLEDs). ossila.com

Table 1: Properties of 3,4,5-Trifluoroaniline

| Property | Value |

|---|---|

| CAS Number | 163733-96-8 sigmaaldrich.com |

| Molecular Formula | C₆H₄F₃N chemicalbook.com |

| Molecular Weight | 147.10 g/mol ossila.comsigmaaldrich.com |

| Melting Point | 61-64 °C sigmaaldrich.comchemsrc.com |

| Appearance | Pale brown crystalline powder or white to almost white powder to crystal chemicalbook.com |

| Solubility | Insoluble in water; Soluble in methanol. chemicalbook.comchemicalbook.com |

This table presents data for the parent aniline structure.

Overview of N-Propylated Aromatic Amines within Organic Chemistry

Aromatic amines are a broad class of organic compounds characterized by an amino group attached to an aromatic ring. wikipedia.orgnumberanalytics.com They are widely used as precursors for dyes, pesticides, and pharmaceuticals. wikipedia.org N-alkylation, the process of adding an alkyl chain to the nitrogen atom of the amino group, is a fundamental transformation in organic synthesis that modifies the amine's properties.

N-propylated aromatic amines, such as N-propylaniline, are a specific subclass where a propyl group is attached to the nitrogen. This substitution from a primary amine (like aniline) to a secondary amine (like N-propylaniline) has several important consequences:

Steric Hindrance: The propyl group introduces bulk around the nitrogen atom, which can influence the molecule's reactivity and how it interacts with other molecules.

Basicity: The electronic effect of the alkyl group can slightly alter the basicity of the amine compared to the unsubstituted parent aniline. libretexts.org

Solubility: The addition of the alkyl chain generally increases the lipophilicity of the compound, affecting its solubility in various solvents.

The synthesis of N-alkylated anilines can be achieved through various methods, including reactions with alkyl halides or reductive amination. These compounds serve as versatile intermediates in the synthesis of more complex target molecules. researchgate.net

Table 2: Properties of N-Propylaniline

| Property | Value |

|---|---|

| CAS Number | 622-80-0 chemspider.com |

| Molecular Formula | C₉H₁₃N chemspider.com |

| Molecular Weight | 135.21 g/mol |

| Boiling Point | 222 °C |

| Density | 0.95 g/cm³ |

This table presents data for the parent N-propylated amine.

Structural Context of 3,4,5-trifluoro-N-propylaniline within Fluorinated Aniline Frameworks

The chemical structure of this compound combines the features of the two parent classes discussed above. Its molecular framework consists of an aniline core, a propyl group attached to the nitrogen, and three fluorine atoms at positions 3, 4, and 5 of the benzene (B151609) ring.

The defining characteristics of this molecule arise from the interplay of its constituent parts:

The 3,4,5-trifluorophenyl group: This part of the molecule is highly electron-deficient due to the strong electron-withdrawing nature of the three fluorine atoms. This significantly reduces the basicity of the nitrogen atom because the lone pair of electrons on the nitrogen is delocalized into the electron-poor aromatic ring. libretexts.org

The N-propyl group: This alkyl substituent attached to the nitrogen atom introduces steric bulk and can influence the conformational preferences of the molecule.

The synthesis of this compound would likely involve the N-alkylation of 3,4,5-trifluoroaniline with a propylating agent. A related compound, 3,4,5-Trifluoro-N-isopropylaniline, has been synthesized, indicating the feasibility of such reactions. chemscene.com The unique electronic and steric environment of this compound makes it a potentially valuable, albeit specialized, building block in academic and industrial research for creating novel compounds with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluoro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h4-5,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDCQBSYHKHCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4,5 Trifluoro N Propylaniline and Its Precursors

Synthesis of 3,4,5-Trifluoroaniline (B67923) (Precursor to N-propylaniline)

Highly fluorinated compounds such as pentafluoroaniline and 1,3,4,5-tetrafluorobenzene serve as starting materials for complex, multi-step syntheses of 3,4,5-trifluoroaniline. These methods leverage selective defluorination or substitution reactions.

A prominent three-stage method for producing 3,4,5-trifluoroaniline begins with pentafluoroaniline. google.com The process involves the initial acylation of the amino group, followed by a selective reductive hydrodefluorination, and concludes with hydrolysis to yield the final product. google.com

The initial step is the functionalization of pentafluoroaniline's amino group, for instance, through acylation to form pentafluoroacetanilide. google.com This is followed by the selective catalytic hydrogenolysis of C-F bonds at the ortho-positions relative to the amino group. This reductive hydrodefluorination is carried out using a reducing metal like zinc or magnesium in the presence of a metal complex catalyst. google.com Nickel or cobalt complexes with heterocyclic nitrogen or phosphorus-containing ligands (e.g., 2,2'-bipyridyl, 1,10-phenanthroline) are effective. google.com The reaction is notably conducted in ionic liquids, such as 1,3-dialkylimidazolium salts, which can enhance the catalytic activity and shorten reaction times. google.com The process concludes with either acidic or alkaline hydrolysis of the resulting 3,4,5-trifluoroacetanilide to produce 3,4,5-trifluoroaniline. google.com

Table 1: Reductive Hydrodefluorination of Pentafluoroacetanilide

| Catalyst | Reducing Agent | Solvent | Temperature | Yield of 3,4,5-trifluoroaniline |

| Ni(Phen)₂Cl₂ | Zinc dust | Ionic Liquid & Water | 70°C | 75% |

Data sourced from patent RU2420515C2. google.com

An alternative route involves the reaction of 1,3,4,5-tetrafluorobenzene with sodium amide in liquid ammonia. google.com This method proceeds at low temperatures, typically not exceeding -33°C. google.com However, this pathway is hampered by several drawbacks, including the limited availability of the starting tetrafluorobenzene and the logistical challenges associated with using and disposing of liquid ammonia. google.com

The use of fluorobenzenes containing other halogen atoms provides a different strategic approach to synthesizing 3,4,5-trifluoroaniline.

3,4,5-Trifluoroaniline can be synthesized with high efficiency from 5-bromo-1,2,3-trifluorobenzene (an alternative name for 3,4,5-trifluorobromobenzene). chemicalbook.comnih.gov The process involves a nucleophilic aromatic substitution reaction where the bromine atom is displaced by an amino group. The reaction is carried out using aqueous ammonium (B1175870) hydroxide (B78521) in an autoclave at elevated temperature and pressure. chemicalbook.com The presence of a copper-based catalyst, specifically a Cu₂O-bipyridine complex, is crucial for the transformation. chemicalbook.com This method has been reported to achieve high yields and purity. chemicalbook.com

Table 2: Amination of 3,4,5-Trifluorobromobenzene

| Reactant | Reagent | Catalyst | Temperature | Pressure | Molar Yield | Purity |

| 3,4,5-Trifluorobromobenzene | Ammonium Hydroxide (25%) | Cu₂O-bipyridine | 160°C | ~1.5 MPa | 95.1% | 99.6% |

Data sourced from patent CN109456150. chemicalbook.com

Fluorinated anilines are vital intermediates for the production of pharmaceuticals and agrochemicals. google.com For industrial-scale manufacturing, several factors are paramount. The cost and availability of starting materials are significant, making processes that utilize less expensive aromatics more attractive. google.com For instance, routes starting from chloronitrobenzenes, involving a chlorine-fluorine exchange (Halex reaction) followed by hydrogenation, are considered for industrial application. google.com

Reaction efficiency, yield, and the formation of by-products are critical metrics. Processes that offer high yields and minimize side reactions, like the amination of 3,4,5-trifluorobromobenzene, are favorable. chemicalbook.comgoogle.com Furthermore, the handling of hazardous reagents, such as fluorine gas, hydrogen fluoride (B91410), and corrosive substances like chlorine and bromine, requires specialized infrastructure and adherence to strict safety protocols. agcchem.com Companies specializing in fluorination chemistry often possess cGMP (current Good Manufacturing Practice) plants capable of performing multi-step syntheses and handling reactions at ultra-low temperatures (down to -100°C). agcchem.com The ability to scale up production from kilograms to metric tons is a key capability for reliable global supply chain partners in this specialized chemical sector. agcchem.com

Routes from Halogenated Fluorobenzenes.

N-Alkylation Strategies for 3,4,5-Trifluoroaniline to Yield 3,4,5-trifluoro-N-propylaniline

The formation of the N-propyl bond in this compound can be accomplished through several synthetic routes, ranging from direct substitution reactions to sophisticated catalytic methods.

Direct N-alkylation of anilines with alkyl halides is a classical and straightforward approach to forming C-N bonds. In the context of synthesizing this compound, this would involve the reaction of 3,4,5-trifluoroaniline with a propyl halide, such as propyl bromide or propyl iodide. The reaction is typically carried out in the presence of a base to deprotonate the aniline (B41778), enhancing its nucleophilicity.

A similar procedure has been developed for the synthesis of N-propargyl anilines, which provides a relevant model. researchgate.net In that optimization study, the best results were obtained using the aniline derivative, propargyl bromide, potassium carbonate (K2CO3) as the base, and potassium iodide (KI) as an additive in acetonitrile (B52724) as the solvent. researchgate.net The use of microwave irradiation at 160°C significantly accelerated the reaction, yielding the product in good yields (62-72%). researchgate.net This methodology could be adapted for the synthesis of this compound using propyl bromide.

Table 1: Optimized Conditions for a Model N-Alkylation Reaction

| Parameter | Condition |

|---|---|

| Reactants | Aniline Derivative, Propargyl Bromide |

| Base | K2CO3 |

| Additive | KI |

| Solvent | Acetonitrile |

| Heating | Microwave Irradiation |

| Temperature | 160 °C |

Data adapted from a study on N-propargyl aniline synthesis. researchgate.net

Modern synthetic chemistry often favors catalytic methods due to their efficiency, selectivity, and milder reaction conditions compared to classical methods. Several catalytic systems have been developed for the N-alkylation of anilines.

Ruthenium complexes have emerged as highly effective catalysts for the N-alkylation of amines with alcohols, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netrsc.org This strategy is environmentally friendly as it produces water as the sole byproduct. researchgate.net The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst. The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the ruthenium hydride species generated in the initial oxidation step.

Various ruthenium(II) complexes, particularly those with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, have been shown to catalyze the N-alkylation of anilines with primary alcohols like propanol (B110389). researchgate.netlookchem.com For instance, certain ruthenium arene complexes have demonstrated high efficacy, achieving up to 95% yield of the alkylated product with a 1.0 mol% catalyst loading. researchgate.net The reactivity is dependent on the alcohol, with ethanol (B145695) and propanol showing similar, high conversion rates. researchgate.net While some catalysts can lead to a mix of mono- and dialkylated products, specific cationic ruthenium complexes have been developed that show high selectivity for monoalkylation. chemicalbook.comlookchem.com

Table 2: Performance of Ruthenium Catalysts in N-Alkylation of Aniline with Alcohols

| Catalyst Type | Alcohol | Yield | Selectivity | Reference |

|---|---|---|---|---|

| [RuCl2(arene)(NHC)] | Propanol | Up to 95% | High | researchgate.net |

| [RuCl(PPh3)2(CH3CN)3]+[BPh4] | Primary Alcohols | Varies | Monoalkylation | lookchem.com |

| Ruthenium(II) α-diimine | Benzyl (B1604629) Alcohol | 93% | High | acs.org |

This table represents general findings for aniline alkylation, applicable to the target synthesis.

Transfer hydrogenation is a key mechanistic component of the aforementioned ruthenium-catalyzed alkylation with alcohols. It can also be employed as a standalone strategy, often using a hydrogen donor like 2-propanol in the presence of a suitable catalyst. rsc.orgnih.gov Nickel-catalyzed systems have been developed for the N-alkylation of various arylamines via transfer hydrogenation, operating in the absence of pressurized hydrogen. rsc.org This process can involve a tandem reaction where an alcohol acts as both a hydrogen source and an acetaldehyde (B116499) (or in this case, propanal) source for subsequent condensation and reduction. rsc.org

Raney® Nickel, in combination with 2-propanol, is another effective system for transfer hydrogenation reactions, such as the reduction of nitro compounds to anilines and nitriles. researchgate.net The efficiency of transfer hydrogenation can be influenced by the choice of catalyst, hydrogen donor, and solvent. For example, in a study on imine reduction, a ruthenium catalyst showed high efficiency with 2-propanol in benzene (B151609), but the rate decreased dramatically with an excess of the alcohol or in polar cosolvents. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. nih.govnih.gov This reaction typically involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a suitable ligand. To synthesize this compound, this would involve coupling 3,4,5-trifluoro-substituted aryl halide (e.g., 1-bromo-3,4,5-trifluorobenzene) with propylamine.

The development of well-defined Pd(II) precatalysts, often featuring N-heterocyclic carbene (NHC) ligands, has greatly improved the reliability and scope of these reactions. nih.gov These catalysts are often air- and moisture-stable, allowing for operationally simple protocols. nih.gov The choice of ligand is crucial and can be tuned to optimize the reaction for specific substrates, including electron-deficient anilines. nih.govnih.gov The reaction generally requires a base, and the conditions can be optimized for temperature and solvent to achieve high yields. mdpi.com

Table 3: Key Components of a Palladium-Catalyzed C-N Cross-Coupling Reaction

| Component | Function / Example | Reference |

|---|---|---|

| Aryl Halide | 1-Bromo-3,4,5-trifluorobenzene | nih.gov |

| Amine | Propylamine | nih.gov |

| Pd Precatalyst | [(NHC)PdCl2(aniline)] | nih.gov |

| Ligand | N-Heterocyclic Carbene (NHC) | nih.gov |

| Base | K2CO3, t-BuOK | nih.govnih.gov |

| Solvent | Toluene (B28343), THF | nih.govnih.gov |

This table outlines the general components for a Buchwald-Hartwig amination applicable to the target synthesis.

Catalytic Alkylation Approaches.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is a critical step to maximize the yield and purity of the final product while minimizing reaction time and waste. semanticscholar.org This process involves systematically varying parameters such as the catalyst, solvent, base, temperature, and reaction time. scielo.brresearchgate.net

For the synthesis of this compound, key optimization points would include:

Catalyst Selection and Loading: For catalytic methods, screening different catalysts (e.g., various ruthenium or palladium complexes) and their loadings is essential. For instance, in Ru-catalyzed alkylations, the ligand structure significantly impacts catalytic activity. researchgate.net In Pd-catalyzed couplings, electron-neutral or electron-withdrawing substituents on the ancillary aniline ligand of the precatalyst can enhance efficiency. nih.gov

Solvent and Base: The choice of solvent can dramatically affect reaction outcomes. In Ru-catalyzed alkylations, toluene is often found to be superior to more polar solvents like acetonitrile or DMF. acs.org The base is equally important; strong, non-nucleophilic bases like sodium tert-butoxide are common in Pd-catalyzed couplings, while inorganic bases like K2CO3 are often used in direct alkylations. researchgate.netnih.gov

Temperature and Time: These parameters must be balanced to ensure complete conversion without promoting side reactions or product decomposition. scielo.br For instance, a study on the synthesis of dihydrobenzofuran neolignans found that reducing the reaction time from 20 to 4 hours was possible without significant loss of conversion or selectivity under optimized conditions. scielo.br High-throughput experimentation (HTE) platforms can accelerate the process of finding the optimal conditions by running many parallel reactions. semanticscholar.org

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4,5-Trifluoroaniline |

| Pentafluoroaniline |

| 3,4,5-trifluorobromobenzene |

| Propyl bromide |

| Propyl iodide |

| N-propargyl aniline |

| Propargyl bromide |

| Potassium carbonate |

| Potassium iodide |

| Acetonitrile |

| Propanol |

| Ethanol |

| Toluene |

| 1-bromo-3,4,5-trifluorobenzene |

| Propylamine |

| Sodium tert-butoxide |

| 2-propanol |

| Raney® Nickel |

| Benzene |

| Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Cu2O-bipyridine |

Catalyst Loading and Ligand Effects

The efficiency and selectivity of the N-alkylation step are profoundly influenced by the choice of catalyst and associated ligands. For the synthesis of the 3,4,5-trifluoroaniline precursor from pentafluoroacetanilide, nickel and cobalt complexes with nitrogen-containing heterocyclic compounds, such as 2,2'-bipyridyl and 1,10-phenanthroline, or phosphorus-containing ligands are employed. google.com

In the subsequent N-alkylation of anilines, catalyst loading and ligand structure are critical parameters. Studies on ruthenium(II) complexes have shown that low catalyst loading can achieve excellent yields. researchgate.net For the N-alkylation of aniline with benzyl alcohol, iridium(III) complexes featuring N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy, with optimal catalyst loading as low as 0.5-1.0 mol%. nih.govacs.org The electronic and steric properties of the NHC ligands play a crucial role in the catalytic performance. nih.gov For instance, in palladium-catalyzed decarbonylative C–H functionalization of azoles, XantPhos was identified as the optimal ligand, enforcing a specific geometry on the palladium intermediate that is believed to be critical for the reaction's success. acs.org Similarly, in dual photoredox/nickel catalysis, the choice of ligand in combination with the specific photocatalyst significantly impacts product yield. acs.org

| Catalyst System | Reaction Type | Typical Loading | Key Ligands | Reference |

|---|---|---|---|---|

| Ni(Phen)₂Cl₂ / Zinc | Hydrodefluorination of Pentafluoroacetanilide | Catalytic | 1,10-phenanthroline | google.com |

| NHC–Ir(III) Complexes | N-Alkylation of Aniline with Alcohol | 0.5-1.0 mol% | N-Heterocyclic Carbenes (NHCs) | nih.govacs.org |

| Manganese Pincer Complexes | N-Alkylation of Amines with Alcohols | 3 mol% | PNP Pincer Ligands | nih.gov |

| Pd(dba)₂ | Decarbonylative C-H Functionalization | 10 mol% | XantPhos | acs.org |

Solvent Selection and Reaction Medium Effects (e.g., Ionic Liquids)

The reaction medium is a determining factor in the synthesis of both the precursor and the final N-alkylated product. For the hydrodefluorination of pentafluoroacetanilide to 3,4,5-trifluoroaniline, the use of ionic liquids as solvents, specifically 1,3-dialkylimidazolium salts, has been shown to significantly enhance the catalytic activity of the system, thereby reducing reaction times. google.com These ionic liquids can often be recycled, adding to the sustainability of the process. google.com This is a notable improvement over using a mixture of water and an aprotic dipolar solvent like DMF. google.com

In the N-alkylation of anilines, solvent choice can dictate chemoselectivity. For example, borane-catalyzed alkylation of arylamines with benzylic alcohols can be directed towards either N-alkylation or ortho C-alkylation by switching the solvent. researchgate.net In a visible-light-induced N-alkylation of anilines, hexane (B92381) was found to be the most suitable solvent, outperforming acetonitrile, water, methanol, and DMSO. rsc.org For other systems, polar aprotic solvents like DMSO, DMA, and DMF give the best results. acs.org Greener solvent choices, such as butanol, are often preferred over dipolar aprotic solvents like NMP, DMAC, and DMF in industrial settings. acsgcipr.org

| Reaction | Solvent/Medium | Effect | Reference |

|---|---|---|---|

| Hydrodefluorination of Pentafluoroacetanilide | Ionic Liquids (e.g., 1,3-dialkylimidazolium salts) | Increases catalytic activity, reduces reaction time. | google.com |

| B(C₆F₅)₃-Catalyzed Alkylation of Arylamines | Solvent Dependent | Controls chemoselectivity between N- and C-alkylation. | researchgate.net |

| Visible-Light-Induced N-Alkylation | Hexane | Optimal yield compared to other common solvents. | rsc.org |

| Dual Photoredox/Ni-Catalyzed Coupling | Polar Aprotic (DMSO, DMF) | Best results for the reaction. | acs.org |

Temperature and Pressure Control

Temperature and pressure are critical variables that must be carefully controlled to ensure high yields and product quality. The synthesis of 3,4,5-trifluoroaniline from 3,4,5-trifluorobromobenzene requires a high temperature of 160°C and pressures reaching approximately 1.5 MPa in an autoclave. chemicalbook.com In contrast, the catalytic hydrodefluorination of pentafluoroacetanilide proceeds under milder conditions, with reactions carried out at 70°C. google.com

For N-alkylation reactions, the required temperature can vary widely depending on the catalytic system. Many traditional methods using transition metal catalysts require high temperatures, often exceeding 100°C. nih.govrsc.org For example, Ir-catalyzed N-alkylation of anilines with benzyl alcohol is typically performed at 120°C. nih.gov However, advancements have led to catalysts that operate under milder conditions. Manganese pincer complexes can selectively alkylate anilines at a lower temperature of 80°C. nih.gov Furthermore, photocatalytic methods represent a significant advance, enabling N-alkylation reactions to proceed at ambient room temperature, which is particularly advantageous for thermally unstable substrates. rsc.orgnih.gov

Substrate Scope and Functional Group Tolerance in N-Alkylation of Fluorinated Anilines

The N-alkylation of anilines must be compatible with a wide range of substrates and functional groups to be synthetically useful. The fluorine atoms in 3,4,5-trifluoroaniline are electron-withdrawing groups, which can influence the nucleophilicity of the amine and its reactivity. acs.org

Catalytic systems have demonstrated broad substrate scopes, successfully alkylating anilines bearing both electron-donating and electron-withdrawing substituents. nih.govacs.org For instance, a visible-light-induced method tolerated various substituted anilines, including those with fluoro, chloro, trifluoromethyl, and cyano groups, with moderate to good yields. nih.gov This indicates that the N-propylation of 3,4,5-trifluoroaniline is a feasible transformation. Indeed, 3,4,5-trifluoroaniline is frequently utilized as an electron-deficient substrate in studies to determine the scope of new synthetic methodologies, such as in ruthenium-catalyzed N-alkylations. ossila.com The robustness of these catalytic systems is highlighted by their tolerance for even sterically hindered anilines. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations of 3,4,5 Trifluoro N Propylaniline

Reactivity of the Aniline (B41778) Nitrogen in N-Propylated Fluorinated Anilines.

The reactivity of the nitrogen atom in 3,4,5-trifluoro-N-propylaniline is modulated by the electronic and steric characteristics of its substituents. The electron-withdrawing nature of the trifluorophenyl group decreases the nucleophilicity of the nitrogen, while the N-propyl group introduces steric bulk that can influence the approach of reagents.

Oxidation Reactions (e.g., Formation of N-oxides).

The oxidation of anilines can lead to a variety of products, including N-oxides, nitroso compounds, and nitro compounds, depending on the oxidant and reaction conditions. For N-alkylated anilines, the formation of N-oxides is a common pathway. The oxidation of anilines can be a complex, multi-stage process. For instance, the six-electron oxidation of aniline can yield nitrobenzene (B124822) or azoxybenzene (B3421426) through intermediates like N-phenylhydroxylamine and 1,2-diphenylhydrazine. nih.gov

In the case of substituted anilines, the reaction can be initiated by a two-electron oxidation. nih.gov This initial step can be followed by competitive pathways, such as coupling with another aniline molecule or reaction with water. nih.gov Studies on the oxidation of anilines have shown that the reaction kinetics are often first-order in both the aniline and the oxidizing agent. nih.gov For example, the oxidation of aniline by cis-[RuIV(bpy)2(py)(O)]2+ has a determined rate constant. nih.gov

A modern approach for the oxidation of 2-substituted anilines involves a low-temperature, protecting-group-free method to generate an electrophilic N-aryl nitrenoid intermediate. nih.govorganic-chemistry.org This intermediate can then participate in carbon-nitrogen bond formation to construct various functionalized N-heterocycles. nih.govorganic-chemistry.org This method utilizes reagents like (diacetoxyiodo)benzene (B116549) (PIFA) in the presence of an acid to trigger the formation of the nitrenoid. nih.govorganic-chemistry.org

While specific studies on the N-oxidation of this compound are not extensively detailed in the provided search results, the general principles of aniline oxidation suggest that it would be susceptible to oxidation to form the corresponding N-oxide or other oxidation products, with the reaction rate and product distribution being influenced by the electron-withdrawing trifluorophenyl group.

Acylation and Other Functional Group Transformations at Nitrogen.

Acylation of the nitrogen atom in anilines is a fundamental transformation in organic synthesis. The N-propyl group in this compound can be readily acylated to form the corresponding amides. This reaction typically proceeds by treating the aniline with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Trifluoromethanesulfonic acid (TfOH) has been highlighted as a superior catalyst for acylation reactions, facilitating both C- and O-acylations under various conditions. mdpi.com The catalytic activity of TfOH can be controlled to favor either C- or O-acylation. mdpi.com For instance, in the reaction of phenols with acylating agents, TfOH can promote the formation of aryl ketones via C-acylation or phenyl esters via O-acylation. mdpi.com

Furthermore, iron-catalyzed ortho-trifluoromethylation of anilines has been achieved through picolinamide-assisted C-H functionalization. rsc.org This method allows for the introduction of a trifluoromethyl group at the position ortho to the amino group. rsc.org

Aromatic Ring Reactivity of the 3,4,5-Trifluorophenyl Moiety.

The three fluorine atoms on the phenyl ring of this compound exert a strong electron-withdrawing inductive effect, which significantly deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity.

Electrophilic aromatic substitution (S_EAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring. wikipedia.orgmasterorganicchemistry.com Substituents are broadly classified as either activating or deactivating. wikipedia.org Activating groups donate electrons to the ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction, while deactivating groups withdraw electron density. wikipedia.orgmasterorganicchemistry.com

The N-propylamino group is typically an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring through resonance. However, the three fluorine atoms are strongly deactivating due to their high electronegativity and inductive electron withdrawal. In this compound, the strong deactivating effect of the fluorine atoms will dominate, making electrophilic substitution challenging.

When substitution does occur, the directing effect of the N-propylamino group would favor substitution at the ortho position (C2 and C6). The meta position (relative to the amino group) is already occupied by fluorine atoms. Therefore, any successful electrophilic substitution is expected to occur predominantly at the C2 and C6 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

| Reaction | Typical Reagents | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3,4,5-trifluoro-N-propylaniline |

| Bromination | Br₂/FeBr₃ | 2-Bromo-3,4,5-trifluoro-N-propylaniline |

| Sulfonation | Fuming H₂SO₄ | 2-(N-propylamino)-3,4,5-trifluorobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-3,4,5-trifluoro-N-propylaniline |

This table presents the expected major products based on the directing effects of the N-propylamino group, assuming substitution occurs despite the deactivating fluorine atoms.

Nucleophilic Aromatic Substitution.

The electron-deficient nature of the 3,4,5-trifluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (S_NAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. In the case of this compound, the fluorine atoms can act as leaving groups. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

Studies on related fluorinated aromatic compounds have demonstrated the feasibility of S_NAr reactions. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with various nucleophiles. beilstein-journals.orgresearchgate.netnih.gov The presence of the strongly electron-withdrawing nitro and pentafluorosulfanyl groups activates the ring towards nucleophilic attack. beilstein-journals.orgresearchgate.netnih.gov

In this compound, the fluorine atom at the C4 position is para to the N-propylamino group and is flanked by two other fluorine atoms. Nucleophilic attack is most likely to occur at the C4 position, leading to the displacement of the fluoride (B91410) ion. The N-propylamino group, while activating for electrophilic substitution, is deactivating for nucleophilic substitution at the ortho and para positions due to its electron-donating resonance effect. However, the cumulative electron-withdrawing effect of the three fluorine atoms is expected to be the dominant factor, making S_NAr a plausible reaction pathway.

| Nucleophile | Potential Product |

| Methoxide (CH₃O⁻) | 4-Methoxy-3,5-difluoro-N-propylaniline |

| Ammonia (NH₃) | 4-Amino-3,5-difluoro-N-propylaniline |

| Thiolate (RS⁻) | 4-(Alkylthio)-3,5-difluoro-N-propylaniline |

This table illustrates potential products from the nucleophilic aromatic substitution of the C4-fluorine in this compound.

Site-Selective Functionalization Studies on Fluorinated Anilines.

Site-selective functionalization is a crucial aspect of modern organic synthesis, enabling the precise modification of complex molecules. For fluorinated anilines, achieving site-selectivity can be challenging due to the presence of multiple reactive sites. However, various strategies have been developed to control the regioselectivity of these reactions.

One approach involves the use of directing groups to guide a reaction to a specific position. For example, picolinamide (B142947) can be used as a directing group to achieve ortho-trifluoromethylation of anilines via an iron-catalyzed C-H functionalization process. rsc.org This demonstrates how a functional group on the aniline nitrogen can be exploited to direct reactions to a specific site on the aromatic ring.

Another strategy for site-selective functionalization is through the generation of organometallic intermediates. epfl.ch The presence of heteroatoms like nitrogen and fluorine can facilitate the introduction of a metal through processes like halogen/metal exchange or hydrogen/metal interconversion. epfl.ch The resulting organometallic species can then react with various electrophiles in a site-selective manner. epfl.ch

Computational studies have also been employed to understand and predict the site-selectivity of reactions. For instance, DFT calculations have been used to investigate the selective adsorption of aniline on different surfaces, which is relevant for area-selective deposition processes. nih.gov While not directly a functionalization of the aniline itself, this demonstrates the power of computational methods in understanding site preferences.

The functionalization of single-walled carbon nanotubes with 3,4,5-trifluoroaniline (B67923) has been reported, showcasing its use as an electron-deficient aniline in materials science. ossila.com This process involves a one-pot reaction with sodium nitrite (B80452) and chlorosulfonic acid. ossila.com

Detailed Reaction Mechanism Elucidation

The mechanisms governing the reactions of this compound are fundamental to understanding its chemical behavior. The electron-withdrawing nature of the three fluorine atoms on the aniline ring significantly influences the reactivity of both the amino group and the aromatic system.

Role of Catalysis in Transformations of Fluorinated Anilines

Catalysis is crucial for achieving efficient and selective transformations of fluorinated anilines, including N-alkylation and C-H functionalization. The reduced nucleophilicity of the nitrogen atom in this compound, due to the inductive effect of the fluorine atoms, often necessitates catalytic activation for reactions to proceed at a reasonable rate.

Various transition-metal catalysts have been employed for the N-alkylation of anilines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.org This atom-economical approach typically involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine, followed by reduction of the resulting imine. For a substrate like 3,4,5-trifluoroaniline, subsequent N-propylation would follow this pathway. Catalytic systems based on earth-abundant metals like nickel have proven effective. acs.org Similarly, iridium and ruthenium-based catalysts are widely used for such transformations. acs.org

Photocatalysis has also emerged as a powerful tool for the functionalization of fluorinated anilines. nih.gov Visible-light-induced methods can facilitate the difluoroalkylation of aniline derivatives, often proceeding through the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent. nih.govacs.org This process generates radical intermediates under mild conditions, enabling the introduction of fluorinated groups onto the aromatic ring.

Below is a summary of catalytic systems applicable to the transformation of fluorinated anilines.

| Catalyst System | Reaction Type | Applicable Transformation for this compound | Reference |

| Nickel (e.g., NiBr₂) | N-Alkylation with Alcohols | Synthesis from 3,4,5-trifluoroaniline and propanol (B110389) | acs.org |

| Iridium (e.g., UiO-66–PPh₂–Ir) | N-Alkylation with Alcohols | Synthesis from 3,4,5-trifluoroaniline and propanol | acs.org |

| Photocatalyst (e.g., Eosin Y) | Difluoroalkylation | C-H difluoroalkylation of the aromatic ring | nih.gov |

Kinetic Isotope Effects and Mechanistic Probes

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which a specific bond-breaking or bond-forming event is rate-limiting. libretexts.org This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the change in reaction rate. wikipedia.org A normal KIE (kH/kD > 1) indicates that the C-H bond is being cleaved in the rate-determining step of the reaction. libretexts.org

For this compound, KIE studies can provide insight into various reactions. For instance, in an N-dealkylation reaction, which would remove the propyl group, substituting the protons on the carbon adjacent to the nitrogen with deuterium (B1214612) could reveal the mechanism. A significant KIE would support a mechanism where C-H bond cleavage at the propyl group is the rate-determining step, such as in processes catalyzed by cytochrome P450 enzymes. nih.govnih.gov Studies on N,N-dialkylanilines have shown that the magnitude of the KIE can help distinguish between a one-electron transfer mechanism and a hydrogen atom abstraction mechanism. nih.gov

Similarly, if a reaction involved functionalization on the aromatic ring, a KIE study using deuterated aniline could probe whether the C-H bond breaking at the ring is part of the slow step.

Conceptual Application of KIE in N-de-propylation:

| Reaction Step | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| C-H bond cleavage at propyl group | N-(1,1-dideuteriopropyl)-3,4,5-trifluoroaniline | > 1 (Normal KIE) | C-H bond cleavage is part of the rate-determining step. |

| Initial electron transfer | N-propyl-d₅-3,4,5-trifluoroaniline | ≈ 1 (No significant KIE) | C-H bond cleavage occurs after the rate-determining step. |

Transition State Analysis in N-Alkylation and other Reactions

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides a molecular-level understanding of reaction pathways by characterizing the high-energy intermediates and transition states. youtube.com This analysis helps to rationalize reaction outcomes, selectivity, and the role of catalysts.

In the context of the N-alkylation of an aniline to form a molecule like this compound, transition state analysis can elucidate the energy barriers for each step of the catalytic cycle. nih.gov For the "borrowing hydrogen" mechanism, this would involve calculating the energies of the transition states for alcohol dehydrogenation, imine formation, and imine hydrogenation. These calculations can explain catalyst efficiency and predict optimal reaction conditions.

For other reactions, such as the electrophilic fluorination of the aromatic ring, transition state analysis can clarify the mechanism. For example, palladium-catalyzed fluorination has been proposed to proceed through a Pd(IV)-F intermediate, which then acts as an electrophile. researchgate.net DFT calculations of the energy profile for this process can support the proposed catalytic cycle over alternative pathways. researchgate.net

Derivatization and Scaffold Modification Studies of this compound

The modification of the this compound scaffold is a route to new molecules with tailored properties. Derivatization can occur at the propyl chain or by introducing new functionalities.

Introduction of Additional Functionalities onto the Propyl Chain

The N-propyl group of this compound is a site for further chemical modification. While the aromatic fluorine atoms are relatively inert to substitution, the propyl chain offers reactive C-H bonds.

One potential modification is the introduction of a hydroxyl group. The reaction of N,N-bis(2-hydroxypropyl)aniline can be achieved by reacting aniline with propylene (B89431) oxide, suggesting that similar chemistry could be applied to introduce hydroxyl functions onto the propyl chain of N-propylaniline derivatives under specific catalytic conditions. google.com

Another approach involves the rearrangement of N-alkylanilines. Studies on the rearrangement of N-n-propylaniline using catalysts like CoCl₂ and ZnCl₂ have shown that it can convert to p-aminopropylbenzene. iaea.org This indicates that under certain conditions, the propyl group can migrate from the nitrogen to the aromatic ring, a reaction that could be explored for this compound. Furthermore, functionalized monomers like ortho-(1-methylbut-2-en-1-yl)aniline can undergo various transformations, including hydrogenation of the alkyl chain, demonstrating that alkyl chains on anilines can be readily modified. nih.gov

Functionalization with Fluoroalkyl Groups (e.g., Hexafluoroisopropanol)

The introduction of additional fluoroalkyl groups can significantly alter the physicochemical properties of the molecule. Hexafluoroisopropanol (HFIP) is not only a unique solvent that can enable challenging transformations but can also be a source for the hexafluoroisopropyl group. olemiss.eduresearchgate.net

A direct and catalyst-free method has been developed for the introduction of a hexafluoroisopropanol (HFIP) group onto aniline derivatives. rsc.orgrsc.org This reaction uses hexafluoroacetone (B58046) trihydrate in HFIP solvent at room temperature to generate derivatives bearing a C(CF₃)₂OH group. rsc.orgrsc.org Applying this to this compound could potentially yield a product functionalized at the ortho position of the aromatic ring due to the directing effect of the N-propylamino group.

Potential Derivatization with an HFIP Group:

| Reactant | Reagents | Product | Reaction Type | Reference |

| This compound | Hexafluoroacetone trihydrate, HFIP | 2-((CF₃)₂-C-OH)-3,4,5-trifluoro-N-propylaniline | Electrophilic Aromatic Substitution | rsc.orgrsc.org |

This method highlights a green and efficient pathway for synthesizing highly fluorinated aniline derivatives with potential applications in materials science and medicinal chemistry. olemiss.edu

Synthesis of Polycyclic and Heterocyclic Systems Incorporating the Fluorinated Aniline Moiety

While specific research detailing the direct utilization of this compound in the synthesis of polycyclic and heterocyclic systems is not extensively documented in publicly available literature, the known reactivity of analogous fluorinated anilines and N-alkylanilines provides a strong basis for predicting its potential synthetic pathways. The strategic placement of the fluorine atoms and the N-propyl group on the aniline scaffold suggests that this compound could serve as a valuable precursor for a variety of complex ring systems, particularly in the fields of medicinal and materials chemistry.

The construction of such systems generally involves the formation of new carbon-carbon or carbon-heteroatom bonds, leveraging the inherent reactivity of the aniline nitrogen and the activated aromatic ring. The electron-withdrawing nature of the three fluorine atoms can significantly influence the regioselectivity and efficiency of these cyclization reactions.

Potential Synthetic Applications in Heterocyclic and Polycyclic Ring Formation:

Based on established synthetic methodologies for related compounds, this compound could potentially be employed in a range of cyclization strategies to afford novel fluorinated heterocycles and polycycles.

Synthesis of Fluorinated Quinolines: The Combes and Doebner-von Miller quinoline (B57606) syntheses are classic methods that utilize anilines as key starting materials. In these reactions, anilines are condensed with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, respectively, followed by an acid-catalyzed cyclization and aromatization. The presence of the three fluorine atoms on the aniline ring would be expected to influence the electronic properties of the resulting quinoline, potentially impacting its biological activity or material properties. For instance, new fluorinated quinoline analogs have been synthesized from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate. nih.gov

Formation of Fluorinated Acridines: Acridines are a class of polycyclic aromatic compounds containing a nitrogen heteroatom. Their synthesis often involves the cyclization of diarylamines. While not a direct cyclization of an N-alkylaniline, 3,4,5-trifluoroaniline could be a precursor to a diarylamine intermediate, which could then undergo cyclization. For example, fluorinated unsymmetrical acridines have been prepared through a tandem micellar Buchwald–Hartwig amination followed by an acid-promoted cyclization. researchgate.net A one-pot synthesis of 9-substituted acridines from terminal alkynes and bis(2-bromophenyl)amine (B2592992) has also been reported. mdpi.com

Construction of N-Alkylindoles and Carbazoles: Modern synthetic methods have enabled the direct C-H functionalization of N,N-dialkylanilines to form N-alkylindoles. nih.gov It is conceivable that similar strategies could be developed for N-propylanilines. Furthermore, N-acyl carbazoles, another important class of polycyclic compounds, can be synthesized from amides and cyclic diaryliodonium triflates in a copper-catalyzed reaction. nih.govbeilstein-journals.org While this would require modification of the N-propyl group, the core trifluoroaniline moiety could be incorporated into a carbazole (B46965) framework. The synthesis of novel carbazole hydrazine-carbothioamide scaffolds has also been explored for their biological activities. nih.gov

The table below summarizes potential polycyclic and heterocyclic systems that could theoretically be synthesized using this compound as a starting material, based on analogous reactions reported in the literature.

| Heterocyclic/Polycyclic System | General Synthetic Approach | Potential Precursor(s) involving the title compound |

| Fluorinated Quinolines | Combes, Doebner-von Miller, or similar syntheses | This compound and a β-dicarbonyl or α,β-unsaturated carbonyl compound |

| Fluorinated Acridines | Cyclization of a diarylamine | A diarylamine derived from 3,4,5-trifluoroaniline |

| N-Propylindoles | C-H functionalization/annulation | This compound |

| N-Substituted Carbazoles | Metal-catalyzed amidation and cyclization | A derivative of 3,4,5-trifluoroaniline |

It is important to note that the reactivity of this compound in these transformations would need to be empirically determined. The strong electron-withdrawing effect of the fluorine atoms could potentially deactivate the aromatic ring towards electrophilic substitution, which is a key step in many classical cyclization reactions. Conversely, the fluorine atoms could also influence the acidity of the N-H proton (in a precursor) or the stability of reaction intermediates, thereby opening up novel reaction pathways. Further research in this area would be necessary to fully explore the synthetic utility of this compound in the construction of complex polycyclic and heterocyclic architectures.

Advanced Spectroscopic Characterization of 3,4,5 Trifluoro N Propylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine and nitrogen.

A full NMR characterization involves one-dimensional analysis of all active nuclei in the molecule.

¹H NMR: The proton NMR spectrum of 3,4,5-trifluoro-N-propylaniline is expected to show distinct signals for the propyl group and the aromatic protons. The N-propyl group would present as a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the nitrogen (N-CH₂). docbrown.info The aromatic region would display a signal for the two equivalent protons at the C2 and C6 positions. This signal would likely appear as a triplet due to coupling with the two meta-fluorine atoms at C3 and C5. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. For this compound, six aromatic carbon signals and three aliphatic carbon signals are anticipated. The carbons bonded to fluorine (C3, C4, C5) will exhibit large one-bond carbon-fluorine (¹JCF) couplings. Weaker two- and three-bond couplings (²JCF, ³JCF) would also be observed on adjacent carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing fluorine atoms and the electron-donating N-propylamino group. guidechem.comchemicalbook.com

¹⁵N NMR: While less common, ¹⁵N NMR can offer valuable information. For an N-alkylaniline, the ¹⁵N chemical shift would appear in a characteristic range. Coupling between the nitrogen and the directly attached proton (¹JNH) and the protons of the N-propyl group would be observable.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative for fluorinated compounds. wikipedia.org The spectrum for a 3,4,5-trifluoro substitution pattern is expected to show two main signals. The fluorine at the C4 position would appear as a triplet, being coupled to the two equivalent fluorine atoms at C3 and C5. The C3 and C5 fluorines would appear as a doublet, coupled to the C4 fluorine. Additional smaller couplings to the aromatic protons would also be present. wikipedia.orgnih.gov

Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on analogous structures.

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Expected C-F Coupling |

|---|---|---|---|---|

| Ar-H (C2, C6) | ~6.3-6.6 | t | ~101-104 | ²JCF, ³JCF |

| N-H | ~3.5-4.5 | br s | - | - |

| N-CH₂ | ~3.0-3.2 | t | ~45-48 | - |

| N-CH₂-CH₂ | ~1.6-1.8 | sext | ~22-25 | - |

| CH₃ | ~0.9-1.1 | t | ~11-13 | - |

| Ar-C1 | - | - | ~145-148 | ²JCF |

| Ar-C3, C5 | - | - | ~148-152 (d) | ¹JCF, ²JCF |

| Ar-C4 | - | - | ~135-138 (t) | ¹JCF, ²JCF |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For this compound, COSY would show correlations between the N-CH₂ protons and the central CH₂ protons, and between the central CH₂ protons and the terminal CH₃ protons, confirming the integrity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule by linking the assigned ¹H signals to their corresponding ¹³C signals (e.g., N-CH₂ proton to N-CH₂ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This technique is vital for connecting different parts of the molecule. Key correlations would include the one between the N-CH₂ protons and the C1 carbon of the aromatic ring, confirming the N-alkylation site. Correlations from the aromatic protons (H2, H6) to various aromatic carbons would help to assign the quaternary, fluorine-substituted carbons.

The precise values of chemical shifts and coupling constants (J-values) provide deeper insights. The electron-withdrawing effect of the three fluorine atoms is expected to cause a general downfield shift for the aromatic carbons and protons compared to non-fluorinated N-propylaniline. The magnitude of H-F and C-F coupling constants can provide information about the spatial relationship and the number of bonds separating the coupled nuclei.

Deuterium (B1214612) (²H) labeling is a powerful tool used in conjunction with NMR. researchgate.net A simple application is to confirm the N-H proton signal. Adding a drop of deuterium oxide (D₂O) to the NMR sample results in the exchange of the amine proton for a deuterium atom. Since deuterium is not observed in ¹H NMR, the N-H signal disappears from the spectrum, confirming its assignment. docbrown.info For mechanistic studies of reactions involving this compound, specific sites on the propyl chain or the aromatic ring could be deuterated. Tracking the position of the deuterium label in the reaction products via NMR can provide valuable information about reaction pathways and intermediates. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

Predicted IR Absorption Bands for this compound Note: These are estimated values based on analogous structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1500 - 1620 | Medium-Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong, Multiple Bands |

The most prominent features would be the N-H stretching vibration, the aliphatic C-H stretches of the propyl group, and particularly the very strong and distinct C-F stretching vibrations characteristic of fluoroaromatic compounds. chemicalbook.comnist.gov

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a unique spectral fingerprint for a given compound. mdpi.comnih.gov When monochromatic light from a laser interacts with this compound molecules, a small fraction of the light is scattered at different frequencies. This inelastic scattering, known as the Raman effect, corresponds to the vibrational modes of the molecule. mdpi.com

The resulting Raman spectrum is a plot of the intensity of the scattered light versus the frequency shift (Raman shift), typically measured in wavenumbers (cm⁻¹). Each peak in the spectrum corresponds to a specific molecular vibration, such as the stretching or bending of chemical bonds (e.g., C-C, C-N, C-F, C-H, N-H). The combination of these peaks provides a distinct "molecular fingerprint," allowing for the unequivocal identification of this compound and its differentiation from structurally similar compounds. bham.ac.uknih.gov

Key vibrational modes expected in the Raman spectrum of this compound include:

Aromatic C-C stretching: Bands characteristic of the benzene (B151609) ring.

C-F stretching: Strong vibrations due to the electronegative fluorine atoms.

N-H bending and C-N stretching: Vibrations associated with the secondary amine group.

Aliphatic C-H stretching and bending: Modes corresponding to the N-propyl group.

A reference spectrum for the parent compound, 3,4,5-trifluoroaniline (B67923), is available and provides a basis for interpreting the spectrum of its N-propylated derivative. nih.gov The addition of the propyl group would introduce new bands corresponding to its aliphatic C-H vibrations.

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850-2970 | Propyl Group |

| C=C Aromatic Stretch | 1400-1600 | Benzene Ring |

| C-N Stretch | 1250-1350 | Aryl Amine |

| C-F Stretch | 1100-1400 | Fluoroaromatic |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound, thereby confirming its identity. In a typical MS experiment, molecules of this compound are ionized, and the resulting charged particles are accelerated and separated based on their m/z ratio by a mass analyzer. The output is a mass spectrum, which plots relative ion abundance against the m/z ratio. The peak with the highest m/z value generally corresponds to the intact ionized molecule, known as the molecular ion (M+).

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass of a compound with extremely high accuracy (typically to within 0.001 Da). acs.org This precision allows for the determination of the exact mass, which is unique to a specific elemental formula. nih.gov

For this compound, HRMS is essential for confirming its elemental composition (C₉H₁₀F₃N). By comparing the experimentally measured exact mass to the theoretically calculated mass, other potential formulas can be definitively ruled out. This is particularly crucial when dealing with compounds containing elements like fluorine, which has a non-integer mass. The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N).

Table 2: Exact Mass Calculation for this compound

| Element | Quantity | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Total Exact Mass | 189.076533 |

An experimental HRMS measurement yielding a mass value extremely close to 189.0765 Da would provide conclusive evidence for the chemical formula C₉H₁₀F₃N. acs.org

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentage of each element within a compound. It serves as a fundamental check of a sample's purity and empirical formula. For this compound (C₉H₁₀F₃N), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.

The process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The fluorine content is typically determined by other methods, such as ion chromatography after decomposition.

The experimentally determined percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated values confirms the elemental composition and, by extension, the empirical and molecular formula of the compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Quantity in Molecule | Total Molar Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 57.16% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 5.33% |

| Fluorine (F) | 18.998 | 3 | 56.994 | 30.13% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.41% |

| Total | 189.180 | 100.00% |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wiley.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state conformation and packing within the crystal lattice. researchgate.netresearchgate.net

To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell can be constructed. From this map, the positions of individual atoms are determined, revealing the complete molecular structure. wiley.com

For this compound, X-ray crystallography would reveal:

The planarity of the trifluorophenyl ring.

The specific bond lengths of C-F, C-N, C-C, and C-H bonds, which can be influenced by the electron-withdrawing fluorine atoms.

The conformation of the N-propyl group relative to the aromatic ring.

The nature of intermolecular interactions, such as hydrogen bonding (if present) or van der Waals forces, which govern how the molecules pack together in the crystal. researchgate.net

The structural data obtained from X-ray crystallography is considered the "gold standard" for structure determination and is invaluable for understanding the compound's physical properties and potential interactions.

Computational and Theoretical Investigations of 3,4,5 Trifluoro N Propylaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. For 3,4,5-trifluoro-N-propylaniline, these methods can elucidate the effects of the fluorine and N-propyl substituents on the aniline (B41778) scaffold.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. cdnsciencepub.comresearchgate.net DFT calculations are employed to determine the molecule's ground state geometry, vibrational frequencies, and electronic properties.

A typical approach involves geometry optimization using a functional such as B3LYP, combined with a basis set like 6-311++G(d,p), which is known to provide reliable results for organic compounds. mdpi.comresearchgate.net These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of three fluorine atoms is expected to significantly influence the geometry of the benzene (B151609) ring and the C-N bond characteristics due to their strong electron-withdrawing nature. researchgate.net

Table 1: Illustrative DFT-Calculated Ground State Geometries for this compound (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.395 |

| N-C(propyl) Bond Length (Å) | 1.468 |

| Average C-F Bond Length (Å) | 1.345 |

| C-N-C(propyl) Bond Angle (°) | 121.5 |

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For substituted anilines, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents. cdnsciencepub.comacs.org

Ab Initio Methods for High-Level Electronic Structure Theory

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational expense. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain more precise energies and geometries.

For a molecule like this compound, ab initio calculations can be particularly useful for benchmarking DFT results and for studying excited states. researchgate.net These methods provide a detailed description of electron correlation effects, which can be important for accurately predicting the properties of fluorinated and nitrogen-containing compounds. scirp.org Comparing the results from different levels of theory (e.g., HF, MP2, CCSD(T)) with varying basis sets allows for a systematic assessment of the computational model's reliability.

Conformational Analysis and Molecular Dynamics Simulations

Investigation of Preferred Conformations of the Propyl Chain and Aromatic Ring

Conformational analysis of N-alkylanilines can be performed using computational methods to identify the most stable conformers. nih.gov This typically involves a systematic search of the potential energy surface by rotating the single bonds, particularly the C-N and C-C bonds of the propyl chain. The relative energies of the different conformers can be calculated using DFT or ab initio methods. nih.govresearchgate.net

For this compound, the orientation of the propyl group relative to the plane of the aromatic ring is a key conformational variable. The presence of the ortho-fluorine atoms may introduce steric hindrance that influences the preferred dihedral angles. The analysis would likely reveal a few low-energy conformers that are significantly populated at room temperature.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche-1 | 60° | 1.25 |

Assessment of Intramolecular Interactions

The stability of different conformers is governed by a delicate balance of intramolecular interactions, including steric repulsion, hydrogen bonding, and dipole-dipole interactions. In this compound, potential intramolecular hydrogen bonds between the N-H proton and one of the ortho-fluorine atoms could play a role in stabilizing certain conformations. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify these interactions by examining the delocalization of electron density between occupied and unoccupied orbitals. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For a novel or uncharacterized compound like this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can aid in its identification and structural elucidation.

DFT calculations are widely used to predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.govnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov By calculating the isotropic shielding constants for each nucleus in the optimized geometry, one can predict the chemical shifts by referencing them to a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Predicted NMR spectra can be instrumental in assigning experimental signals, especially for complex molecules with multiple fluorine atoms. nih.gov

Table 3: Illustrative Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Atom | Predicted Chemical Shift (ppm) |

|---|---|

| F-3 | -135.2 |

| F-4 | -160.5 |

In addition to NMR spectra, the vibrational frequencies (IR and Raman) can also be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. The predicted vibrational spectrum can be compared with experimental data to confirm the molecular structure.

GIAO Calculations for NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors. This method effectively addresses the issue of gauge dependence, ensuring that the calculated magnetic properties are independent of the origin of the coordinate system.

In the case of this compound, GIAO calculations can provide valuable insights into the electronic environment of the carbon, hydrogen, nitrogen, and fluorine nuclei. By employing Density Functional Theory (DFT) with a suitable basis set, such as 6-311+G(2d,p), it is possible to compute the isotropic shielding values for each atom. These theoretical values can then be converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR.

Such calculations are instrumental in assigning experimental NMR spectra, especially for complex molecules where spectral overlap and intricate coupling patterns can make assignments challenging. The calculated chemical shifts can help to confirm the proposed structure and provide a deeper understanding of the electronic effects of the fluorine and N-propyl substituents on the aniline ring.

Below is a hypothetical table of predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, calculated using the GIAO method. Please note that these are illustrative values and have not been derived from a specific quantum chemical calculation for this exact molecule.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Type | Atom Number | Predicted Chemical Shift (ppm) |

| ¹H | H on N | 3.5 - 4.5 |

| H on Cα (propyl) | 2.9 - 3.2 | |

| H on Cβ (propyl) | 1.5 - 1.8 | |

| H on Cγ (propyl) | 0.8 - 1.1 | |

| H on C2/C6 | 6.5 - 6.8 | |

| ¹³C | C1 | 145 - 150 |

| C2/C6 | 100 - 105 | |

| C3/C5 | 150 - 155 (JCF) | |

| C4 | 135 - 140 (JCF) | |

| Cα (propyl) | 45 - 50 | |

| Cβ (propyl) | 22 - 26 | |

| Cγ (propyl) | 10 - 14 | |

| ¹⁹F | F on C3/C5 | -130 to -135 |

| F on C4 | -160 to -165 |

Reaction Mechanism Modeling

Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to investigate the mechanisms of chemical reactions involving this compound. By modeling reaction pathways, chemists can gain a detailed understanding of the energetic and structural changes that occur as reactants are converted into products. These studies typically involve locating the transition state (TS) for a given reaction step, which represents the highest energy point along the reaction coordinate.

For instance, electrophilic aromatic substitution reactions on the aniline ring can be modeled. The fluorine atoms are deactivating, while the amino group is activating and ortho-, para-directing. Computational studies can predict the preferred site of substitution by comparing the activation energies for electrophilic attack at the C2 and C6 positions. The calculations would involve optimizing the geometries of the starting materials, the sigma complex intermediates, and the transition states leading to their formation.

Similarly, reactions involving the N-propyl group, such as N-dealkylation or oxidation, can be investigated. Computational modeling can elucidate the step-by-step mechanism, identify key intermediates, and calculate the energy barriers associated with each step. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions to favor the desired product.

Prediction of Reactivity and Selectivity in Chemical Transformations

Building upon the modeling of reaction pathways, computational methods can be used to predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity can be assessed by calculating global reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and the Fukui function. These descriptors provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack.

For example, the Fukui function can be calculated to identify the most reactive sites within the molecule for different types of reactions. A high value of the Fukui function at a particular atom indicates a greater change in electron density upon the addition or removal of an electron, suggesting it is a likely site for electrophilic or nucleophilic attack, respectively.

Selectivity, such as regioselectivity or stereoselectivity, can be predicted by comparing the activation energies of competing reaction pathways. The pathway with the lowest activation energy is predicted to be the major reaction channel, leading to the predominant product isomer. For instance, in a reaction with multiple possible outcomes, calculating the energy profiles for each pathway allows for a quantitative prediction of the product distribution.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. These models are widely used in drug discovery and materials science to predict the activity of new compounds and to guide the design of molecules with desired properties.

In the context of this compound, a QSAR study could be undertaken if a series of related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding) were available. Molecular descriptors for each compound in the series would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential).

A statistical method, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that correlates the descriptors with the observed activity. A robust QSAR model would have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated R² (Q²), indicating its predictive power.